molecular formula C25H40N2O6S B583321 14,15-Leukotriene D4 CAS No. 75290-64-1

14,15-Leukotriene D4

Katalognummer B583321
CAS-Nummer: 75290-64-1
Molekulargewicht: 496.7
InChI-Schlüssel: BUTLPEVGZIRJOA-SPCGXPCUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

14,15-Leukotriene D4, also known as Eoxin D4, is a type of leukotriene . It resembles cysteinyl leukotrienes but has a different 3D structure . It is involved in the 15-lipoxygenase pathway with proinflammatory activities . Its main function in the body is to induce the contraction of smooth muscle, resulting in bronchoconstriction and vasoconstriction . It also increases vascular permeability .


Synthesis Analysis

14,15-Leukotriene D4 is synthesized by a pathway involving the dual actions of 15- and 12-lipoxygenases (15- and 12-LOs) on arachidonic acid via 15-HpETE and 14,15-LTA4 intermediates . It is classified as an eoxin (EXD4), because it is formed mostly by eosinophils .


Molecular Structure Analysis

The molecular formula of 14,15-Leukotriene D4 is C25H40N2O6S . The molecular weight is 496.7 .


Chemical Reactions Analysis

14,15-Leukotriene D4 is a member of an alternate class of leukotrienes synthesized by a pathway involving the dual actions of 15- and 12-lipoxygenases (15- and 12-LOs) on arachidonic acid via 15-HpETE and 14,15-LTA4 intermediates .


Physical And Chemical Properties Analysis

The molecular formula of 14,15-Leukotriene D4 is C25H40N2O6S . The molecular weight is 496.7 .

Wissenschaftliche Forschungsanwendungen

  • Stabilization of 14,15-Leukotriene A4 by Albumin : Haeggström et al. (1983) found that human or bovine albumin increases the stability of 14,15-Leukotriene A4 in buffer solutions. This stabilization may influence its transformation by enzymatic vs non-enzymatic processes, which is crucial in understanding its biological activities and therapeutic potential (Haeggström, Fitzpatrick, Rådmark & Samuelsson, 1983).

  • Metabolism of 14,15-Dehydroleukotriene A4 : Sala et al. (1997) investigated the metabolism of 14,15-dehydro-leukotriene A4 by human platelet leukotriene C4 synthase and polymorphonuclear leucocyte leukotriene A4 hydrolase. Their research is significant for understanding the enzymatic activity related to leukotriene synthesis and its implications in various physiological and pathological processes (Sala, García, Zarini, Rossi, Folco & Durand, 1997).

  • Role of 15-Hydroxyeicosatetraenoic Acid in Leukotriene Biosynthesis : Vanderhoek et al. (1982) discovered that 15-Hydroxyeicosatetraenoic acid (15-HETE) activates leukotriene production in mast/basophil cells. This finding is essential for understanding the regulation of leukotriene biosynthesis, particularly in allergic and inflammatory responses (Vanderhoek, Tare, Bailey, Goldstein & Pluznik, 1982).

  • Enzymatic Formation of 14,15-Dihydroxy Eicosatetraenoic Acid : Wetterholm et al. (1988) studied the enzymatic conversion of 14,15-leukotriene A4 to 14,15-Dihydroxy-5,8,10,12-eicosatetraenoic acid (14,15-DHETE). This research contributes to the understanding of leukotriene metabolism and its potential modulation of human leukocyte functions (Wetterholm, Haeggström, Hamberg, Meijer & Rådmark, 1988).

  • Lipoxygenase Mechanism in Leukotriene Biosynthesis : Maas & Brash (1983) provided evidence for a lipoxygenase mechanism in the biosynthesis of leukotriene epoxides from hydroperoxy icosatetraenoic acids. Their findings are pivotal in understanding the enzymatic pathways involved in leukotriene production, which is crucial for developing targeted therapies for inflammatory diseases (Maas & Brash, 1983).

Wirkmechanismus

Target of Action

14,15-Leukotriene D4 (EXD4) primarily targets the Cysteinyl Leukotriene Receptors 1 and 2 (CysLT1 and CysLT2) . These receptors play a crucial role in mediating the effects of leukotrienes, which are inflammatory mediators produced in leukocytes.

Mode of Action

EXD4 interacts with its targets, the CysLT1 and CysLT2 receptors, to induce various physiological responses. Its main function in the body is to induce the contraction of smooth muscle, resulting in bronchoconstriction and vasoconstriction . It also increases vascular permeability .

Biochemical Pathways

EXD4 is synthesized by a pathway involving the dual actions of 15- and 12-lipoxygenases (15- and 12-LOs) on arachidonic acid via 15-HpETE and 14,15-LTA4 intermediates . This pathway is mostly carried out by eosinophils, but mast cells and nasal polyps can also synthesize 14,15-LTD4 .

Pharmacokinetics

It is known that leukotrienes, including exd4, are mainly produced by immune cells, which express the necessary enzymes for leukotriene biosynthesis .

Result of Action

The molecular and cellular effects of EXD4’s action primarily involve the contraction of smooth muscle, leading to bronchoconstriction and vasoconstriction . Additionally, EXD4 increases vascular permeability, which can lead to plasma leakage, a hallmark of inflammation .

Action Environment

The action, efficacy, and stability of EXD4 can be influenced by various environmental factors. For instance, the presence of other inflammatory mediators can potentiate the effects of EXD4. Furthermore, the cellular environment, particularly the types and states of cells present (e.g., eosinophils, mast cells), can impact the synthesis and action of EXD4 .

Safety and Hazards

14,15-Leukotriene D4 is known to induce the contraction of smooth muscle, resulting in bronchoconstriction and vasoconstriction . It also increases vascular permeability . This can lead to potential health risks, especially for individuals with respiratory conditions.

Zukünftige Richtungen

Research is ongoing to understand the role of 14,15-Leukotriene D4 in various health conditions. For instance, one study suggests that 14,15-Leukotriene D4 could induce inflammatory response in human airway epithelial cell by activating NALP3 inflammasome . Another study indicates that 14,15-Leukotriene D4 promotes airway epithelial cell inflammation and remodelling . These findings suggest potential future directions for research and therapeutic applications of 14,15-Leukotriene D4.

Eigenschaften

IUPAC Name

(5Z,8Z,10E,12E,14R,15S)-14-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-15-hydroxyicosa-5,8,10,12-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40N2O6S/c1-2-3-12-15-21(28)22(34-19-20(26)25(33)27-18-24(31)32)16-13-10-8-6-4-5-7-9-11-14-17-23(29)30/h4,6-10,13,16,20-22,28H,2-3,5,11-12,14-15,17-19,26H2,1H3,(H,27,33)(H,29,30)(H,31,32)/b6-4-,9-7-,10-8+,16-13+/t20-,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTLPEVGZIRJOA-SPCGXPCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(C=CC=CC=CCC=CCCCC(=O)O)SCC(C(=O)NCC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H]([C@@H](/C=C/C=C/C=C\C/C=C\CCCC(=O)O)SC[C@@H](C(=O)NCC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901032108
Record name Eoxin D4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901032108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: How does EXD4 impact pancreatic beta cell proliferation?

A1: EXD4, a glucagon-like peptide-1 (GLP-1) agonist, has been shown to enhance pancreatic beta cell proliferation. [] This effect is mediated through the activation of Wnt signaling pathways within the beta cells. [] Essentially, EXD4 binds to GLP-1 receptors, which in turn activates the protein kinase Akt. [] This activation, independent of another protein kinase GSK3β, leads to the enhancement of Wnt signaling. [] The downstream effects of this signaling cascade include the upregulation of Cyclin D1 and c-Myc, both crucial regulators of cell proliferation. []

Q2: What evidence supports the role of Wnt signaling in EXD4-mediated beta cell proliferation?

A2: Research demonstrates that both basal and EXD4-induced proliferation of beta cells are dependent on active Wnt signaling. [] Inhibiting this pathway, either by suppressing β-catenin (a key Wnt signaling molecule) or by using a dominant-negative TCF7L2 (a transcription factor activated by Wnt signaling), significantly reduces both basal and EXD4-induced beta cell proliferation. [] These findings strongly suggest that Wnt signaling is a critical mediator of EXD4's effect on beta cell proliferation.

Q3: What are the potential implications of understanding EXD4's impact on Wnt signaling and beta cell proliferation?

A3: Unraveling the mechanisms by which EXD4 influences Wnt signaling and beta cell proliferation could open avenues for novel diabetes treatments. [] Stimulating beta cell regeneration and proliferation holds immense therapeutic potential for diabetic patients, potentially leading to better glycemic control and a reduced dependence on exogenous insulin.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.